4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide
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Overview
Description
Scientific Research Applications
Mitotic Inhibition in Plant Cells
A study by Merlin et al. (1987) explored a series of benzamide compounds, including derivatives similar to 4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide, for their ability to inhibit mitosis in plant cells. The research focused on the selectivity and potency of these compounds, such as N-(1,1-dimethylpropynyl)-3-chlorobenzamide, in halting cell division at low concentrations, which could have implications for developing herbicides or studying cell cycle regulation in plants (Merlin et al., 1987).
Anti-Tubercular Activity
Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. These compounds, exhibiting promising activity with low cytotoxicity, highlight the potential therapeutic applications of benzamide derivatives in treating tuberculosis (Nimbalkar et al., 2018).
Nonlinear Optical Properties
Rahulan et al. (2014) investigated the nonlinear optical properties of a compound structurally related to 4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide. Their research revealed that the compound exhibited a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical limiting and other photonic devices (Rahulan et al., 2014).
Aromatic Polymers with Long Alkyl Side Chains
Lin et al. (1990) synthesized aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings and long side chains, using a process that might involve intermediates or methodologies related to benzamide derivatives like 4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide. These polymers exhibited good solubility in organic solvents and thermal stability, indicating their potential use in materials science (Lin et al., 1990).
Directed Metalations in Selenobenzamide Derivatives
Brennan et al. (2003) explored the directed metalation of selenobenzamide derivatives, a process that could be related to the synthesis or functionalization of compounds like 4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide. Their work contributed to the development of selenoxanthones, highlighting the utility of directed metalation in organic synthesis (Brennan et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-21(2)17-11-5-14(6-12-17)4-3-13-20-18(22)15-7-9-16(19)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABOPLZYOKMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide |
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